
(Diazomethyl)(dimethyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diazomethyl)(dimethyl)arsane is an organoarsenic compound characterized by the presence of a diazo group (-N=N-) attached to a dimethylarsane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diazomethyl)(dimethyl)arsane typically involves the reaction of dimethylarsine with diazomethane. This reaction is carried out under controlled conditions to ensure the stability of the diazo group. The process can be summarized as follows:
Reaction with Diazomethane: Dimethylarsine is reacted with diazomethane in an inert atmosphere to prevent decomposition.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Safety measures are crucial due to the potential toxicity and reactivity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Diazomethyl)(dimethyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce amines.
Scientific Research Applications
(Diazomethyl)(dimethyl)arsane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cyclopropanation and other cyclization reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of (Diazomethyl)(dimethyl)arsane involves the reactivity of the diazo group. The diazo group can generate carbenes or metal carbenoids under certain conditions, which can then participate in various chemical transformations. These reactive intermediates can insert into C-H, O-H, N-H, and other bonds, leading to the formation of new chemical structures .
Comparison with Similar Compounds
Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in similar reactions but lacks the arsenic component.
Dimethyl(diazomethyl)phosphonate: Another diazo compound with a phosphonate group, used in organic synthesis.
Uniqueness
(Diazomethyl)(dimethyl)arsane is unique due to the presence of both diazo and arsenic groups, which impart distinct reactivity and potential applications compared to other diazo compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry.
Properties
CAS No. |
59871-26-0 |
|---|---|
Molecular Formula |
C3H7AsN2 |
Molecular Weight |
146.02 g/mol |
IUPAC Name |
diazomethyl(dimethyl)arsane |
InChI |
InChI=1S/C3H7AsN2/c1-4(2)3-6-5/h3H,1-2H3 |
InChI Key |
NLFDOHSJPZTZLH-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




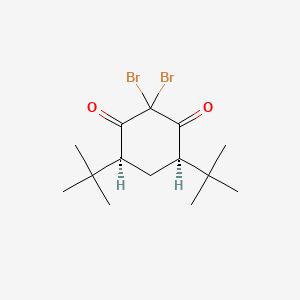
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
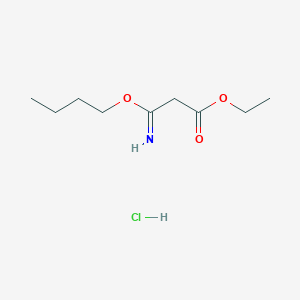
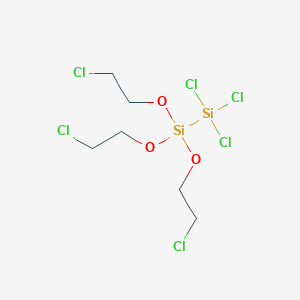
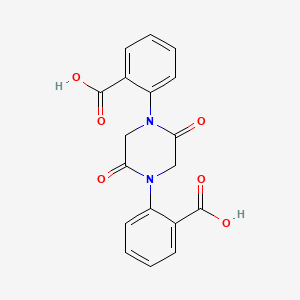
![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)


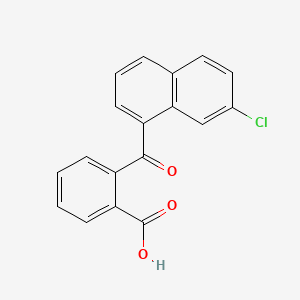
![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

